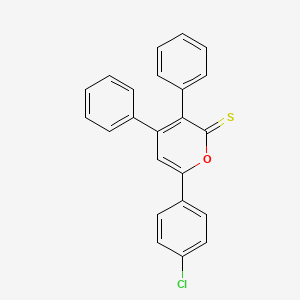
6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione is a heterocyclic compound that features a pyran ring with a thione group and various phenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with elemental sulfur to form the desired pyran-2-thione compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form a dihydropyran derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyran derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用机制
The mechanism of action of 6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thione group and aromatic rings. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .
相似化合物的比较
Similar Compounds
6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-thione: Similar structure with a bromine substituent instead of chlorine.
6-(4-Methylphenyl)-3,4-diphenyl-2H-pyran-2-thione: Similar structure with a methyl substituent instead of chlorine.
Uniqueness
6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to participate in electrophilic aromatic substitution reactions and may also affect its interaction with biological targets .
属性
CAS 编号 |
645401-22-5 |
|---|---|
分子式 |
C23H15ClOS |
分子量 |
374.9 g/mol |
IUPAC 名称 |
6-(4-chlorophenyl)-3,4-diphenylpyran-2-thione |
InChI |
InChI=1S/C23H15ClOS/c24-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)22(23(26)25-21)18-9-5-2-6-10-18/h1-15H |
InChI 键 |
ZVKZDMCLXGBKOQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=S)OC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















